2-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1H-benzimidazole
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Overview
Description
2-[(4-Chloro-3-methylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzodiazole core substituted with a chloromethylphenoxy group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3-methylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form the corresponding chloromethyl ether. This intermediate is then reacted with 7-methyl-1H-1,3-benzodiazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodiazole derivatives.
Scientific Research Applications
2-[(4-Chloro-3-methylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.
7-Methyl-1H-1,3-benzodiazole: The core structure of the target compound.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A structurally related herbicide with different applications.
Uniqueness
2-[(4-Chloro-3-methylphenoxy)methyl]-7-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15ClN2O |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-4-3-5-14-16(10)19-15(18-14)9-20-12-6-7-13(17)11(2)8-12/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
DJJQMJLQPOICID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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